N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a structurally complex small molecule featuring a benzothiazole core substituted with a fluorine atom at position 6, a pyridin-2-ylmethyl group, and a benzamide scaffold modified with a pyrrolidine sulfonyl moiety. The fluorine atom likely enhances metabolic stability and bioavailability, while the sulfonyl-pyrrolidine group may improve solubility and target binding affinity .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-8-11-21-22(15-18)33-24(27-21)29(16-19-5-1-2-12-26-19)23(30)17-6-9-20(10-7-17)34(31,32)28-13-3-4-14-28/h1-2,5-12,15H,3-4,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDHTESEJJGKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound, including its fluorinated benzo[d]thiazole moiety and pyridine derivative, contribute to its diverse biological effects.
Structural Characteristics
The compound's molecular formula is , and it is characterized by:
- Fluorinated Benzo[d]thiazole Moiety : Enhances lipophilicity and biological target interaction.
- Pyridine Derivative : Contributes to the compound's binding affinity.
- Pyrrolidinylsulfonyl Group : May play a role in modulating biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in cancer research. The compound has shown promise in various assays, highlighting its potential as an anticancer agent.
Key Findings:
- Anticancer Activity : The compound demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against lung cancer cell lines (A549 and H1299) and breast cancer cell lines.
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells, which was confirmed through Western blot analysis showing modulation of key apoptotic markers.
- Anti-inflammatory Properties : It has been observed to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Cell Lines Tested |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | A549, H1299 |
| Apoptosis Induction | Promotes apoptosis and cell cycle arrest | A431, A549 |
| Anti-inflammatory | Decreases IL-6 and TNF-α activity | In vitro assays |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl) | Contains fluorinated benzo[d]thiazole | Significant anticancer properties |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Similar benzothiazole structure | Apoptosis-promoting effects |
| PMX610 | Fluorinated benzothiazole | Potent anti-tumor properties |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : In one study, the compound was tested across multiple human cancer cell lines, showing IC50 values indicating potent inhibition of cell growth. The results suggested that structural modifications significantly enhance its anticancer properties compared to simpler analogs.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis. It was found that treatment led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Synergistic Effects : A combination therapy study indicated that when used alongside standard chemotherapy agents, this compound enhanced the overall efficacy, reducing the required doses of chemotherapeutics while maintaining lower toxicity levels.
Comparison with Similar Compounds
Key Observations :
- Fluorination at position 6 (vs. 4 in 1215321-47-3) may influence steric interactions with hydrophobic enzyme pockets.
- The absence of a sulfonamide group in 896054-33-4 suggests reduced solubility and divergent target selectivity.
Pharmacological and Physicochemical Comparisons
Research Findings :
- Sulfonamide vs. Thioacetamide Linkers : The sulfonamide group in the target compound and 1215321-47-3 enhances aqueous solubility and hydrogen-bonding capacity compared to the thioacetamide in 896054-33-4, which may limit bioavailability .
- Fluorine Position : Fluorine at position 6 (target) vs. 4 (1215321-47-3) could alter π-π stacking interactions in aromatic binding pockets, as seen in kinase inhibitor SAR studies .
- Salt Forms : The hydrochloride salt of 1215321-47-3 improves solubility but introduces ionic interactions that may affect blood-brain barrier penetration compared to the neutral target compound.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
- Methodology : Synthesis typically involves:
Benzothiazole ring formation : Cyclization of 2-aminothiophenol with fluorinated carboxylic acid derivatives under acidic/basic conditions .
Acylation : Reacting the benzothiazole intermediate with p-fluorobenzoyl chloride or similar reagents in polar aprotic solvents (e.g., DMF) .
Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution with sulfonyl chlorides .
- Key parameters : Temperature (60–100°C), solvent choice (DMF, THF), and reaction time (6–24 hours) significantly impact yield and purity .
Q. How is the compound’s structural identity confirmed post-synthesis?
- Analytical workflow :
Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and confirm absence of tautomers .
Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~480–500 Da) .
Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched to theoretical values (e.g., C: ~60%, N: ~10%) .
Q. What are the primary biological targets or applications of this compound?
- Research applications :
- Antibacterial studies : Inhibits bacterial growth (MIC values: 2–16 µg/mL against S. aureus and E. coli) via disruption of membrane integrity .
- Enzyme inhibition : Targets kinases or proteases due to sulfonamide and pyridine interactions .
- SAR exploration : Modifications to the pyrrolidine-sulfonyl group enhance solubility and target affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Strategies :
- Stepwise purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) after each synthetic step to isolate intermediates .
- Catalytic optimization : Employ Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling to reduce side reactions .
- Reaction monitoring : Real-time TLC or HPLC tracking prevents over-oxidation/reduction .
- Case study : Substituting DMF with DMA (dimethylacetamide) increased yield from 45% to 68% in acylation steps .
Q. How to resolve contradictions in structure-activity relationship (SAR) data for derivatives?
- Approach :
Comparative crystallography : X-ray structures of analogs (e.g., nitro vs. methoxy substituents) reveal steric/electronic effects on binding .
Computational modeling : Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Tyr-327 in target enzymes) .
Bioassay standardization : Use isogenic bacterial strains to control for efflux pump variability in MIC assays .
- Example : A derivative lacking the pyrrolidine-sulfonyl group showed reduced activity (IC50: 1.2 µM → 8.7 µM), confirming its role in target engagement .
Q. What strategies are effective for modifying the compound’s reactivity in biological systems?
- Chemical modifications :
- Oxidation : Treat with KMnO4 to convert benzothiazole to a carboxylic acid, enhancing solubility .
- Reduction : Use LiAlH4 to reduce amide groups to amines, altering charge and membrane permeability .
- Halogen exchange : Replace fluorine with chlorine via SNAr reactions to adjust electronic properties .
- Biological impact : Fluorine substitution at the benzothiazole 6-position improves metabolic stability (t½: 4.3 h → 7.8 h in liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
